Pyrrolidin-3-ylboronic acid
Overview
Description
Pyrrolidin-3-ylboronic acid is an organoboron compound featuring a pyrrolidine ring attached to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidin-3-ylboronic acid can be synthesized through several methods, including:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium-Catalyzed Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Reactions with electrophiles to form new C-B bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and suitable electrophiles.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borohydrides.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
Pyrrolidin-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of pyrrolidin-3-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biochemical applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.
Comparison with Similar Compounds
Pyrrolidin-3-ylboronic acid can be compared with other boronic acids and pyrrolidine derivatives:
Similar Compounds: Pyrrolidine, pyrrolidinone, and other boronic acids such as phenylboronic acid and pinacolborane.
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various fields of science and industry.
Properties
IUPAC Name |
pyrrolidin-3-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BNO2/c7-5(8)4-1-2-6-3-4/h4,6-8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXYWZUJUOXWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCNC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120347-75-3 | |
Record name | Boronic acid, 3-pyrrolidinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120347-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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